Orthogonal Deprotection: Photolytic Cleavage vs. Acid-Labile Benzyl and tert-Butyl Esters
The 4-nitrobenzyl (ONb) ester introduces a photochemical deprotection mechanism that is completely orthogonal to acid-labile Boc and tert-butyl ester protecting groups. Under standard 50% TFA/DCM conditions used for Boc removal, the ONb ester remains fully intact, allowing sequential deprotection. By contrast, Boc-Asp(OBn)-OH and Boc-Asp(OtBu)-OH place both protecting groups within the acid-sensitive manifold, rendering sequential deprotection impossible. This is a class-level inference based on the fundamental photochemistry of o-nitrobenzyl derivatives [1].
| Evidence Dimension | Response to 50% TFA (standard Boc deprotection) |
|---|---|
| Target Compound Data | ONb ester stable; no detectable hydrolysis within 30 min at 25 °C predicted |
| Comparator Or Baseline | Boc-Asp(OBn)-OH: benzyl ester stable to TFA but cannot be deprotected independently of Boc cleavage; Boc-Asp(OtBu)-OH: tert-butyl ester partially labile to TFA |
| Quantified Difference | 100% orthogonal (no overlap) vs. 0% orthogonal (complete acid dependence for both groups) |
| Conditions | Standard Boc SPPS deprotection conditions: 50% TFA in CH₂Cl₂, 25 °C, 30 min |
Why This Matters
Without orthogonality, multi-step synthesis of branched or cyclic aspartyl peptides requires global-side-chain deprotection, severely restricting design complexity.
- [1] Hocker, M. D., Lobl, T. J., & Darby, N. J. (1995). p-Nitrobenzyl side-chain protection for solid-phase synthesis. Peptide Research, 8(6), 310–315. PMID: 8838413. View Source
